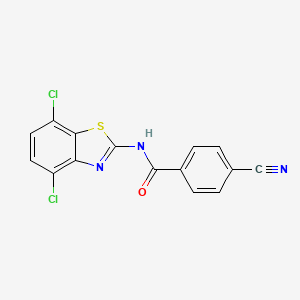

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

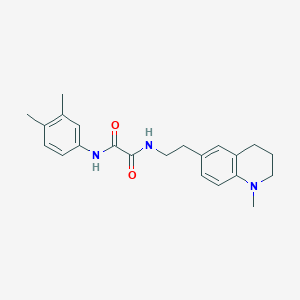

“4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

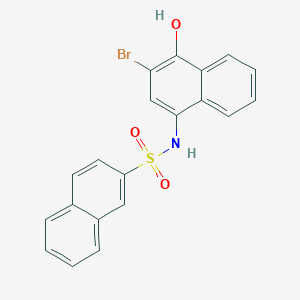

Molecular Structure Analysis

The molecular structure of “4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” would be characterized by the presence of a benzothiazole ring, a cyano group, and an amide group. The benzothiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen .

Chemical Reactions Analysis

Again, while specific reactions involving “4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” are not available, benzothiazoles and cyanoacetamides are known to undergo a variety of chemical reactions. For instance, cyanoacetamides can react with active methylene reagents to form various derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” would depend on its specific structure. Benzothiazoles are generally stable compounds .

Aplicaciones Científicas De Investigación

Electrochemical Characterization

This compound’s electrochemical properties can be explored through techniques like cyclic voltammetry. The electrochemical characterization is crucial for understanding the redox behavior of the compound, which is essential for applications in energy storage devices and sensors .

Spectroscopic Analysis

The spectroscopic properties, including electronic absorption spectroscopy and multinuclear NMR, can provide insights into the electronic structure and molecular dynamics. This is particularly useful in the development of new materials with specific optical properties .

Synthesis of Heterocyclic Compounds

The benzothiazole moiety of the compound is a significant scaffold in medicinal chemistry. It can be used to synthesize various heterocyclic compounds that have potential therapeutic applications .

Biological Activity Screening

Compounds like 4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide can be screened for a range of biological activities. This includes antiviral, anti-inflammatory, and anticancer properties, which are critical in drug discovery and development processes .

Chiroptical Properties

Investigating the chiroptical properties, such as optical rotation and circular dichroism, can lead to applications in asymmetric synthesis and chiral recognition processes. These properties are vital for the development of enantioselective drugs .

Liquid Crystal Technology

The cyano and benzamide groups in the compound suggest potential applications in liquid crystal technology. Such compounds can be used in advanced photonic materials and electro-optical devices due to their ability to align in an ordered manner under an electric field .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Based on the activity of similar compounds, it may inhibit the cox enzymes, thereby reducing the production of prostaglandins .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting these enzymes, the compound may reduce inflammation and pain .

Result of Action

Based on the activity of similar compounds, it may reduce inflammation and pain by inhibiting the production of prostaglandins .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide .

Direcciones Futuras

Propiedades

IUPAC Name |

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2N3OS/c16-10-5-6-11(17)13-12(10)19-15(22-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHMEMXAPWWVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)

![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)

![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)

![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)

![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2876058.png)

![2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2876061.png)